molecular formula C33H46O3S2 B12570249 (4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate CAS No. 444617-78-1

(4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate

Cat. No.: B12570249
CAS No.: 444617-78-1
M. Wt: 554.8 g/mol
InChI Key: YGAWVMABHBHGOZ-UHFFFAOYSA-M
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Description

(4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate is an organic compound that features a sulfanium ion bonded to a phenyl group, a tert-butyl group, and an undecane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate typically involves the reaction of 4-tert-butylphenyl diphenyl sulfanium chloride with undecane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The phenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfanium ion can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-tert-Butylphenyl)(diphenyl)sulfanium undecane-1-sulfonate is unique due to its combination of a sulfanium ion with a tert-butyl group and an undecane-1-sulfonate group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

444617-78-1

Molecular Formula

C33H46O3S2

Molecular Weight

554.8 g/mol

IUPAC Name

(4-tert-butylphenyl)-diphenylsulfanium;undecane-1-sulfonate

InChI

InChI=1S/C22H23S.C11H24O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h4-17H,1-3H3;2-11H2,1H3,(H,12,13,14)/q+1;/p-1

InChI Key

YGAWVMABHBHGOZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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